molecular formula C7H5BrN2O4 B1523492 2-Amino-4-bromo-6-nitrobenzoic acid CAS No. 1167056-67-8

2-Amino-4-bromo-6-nitrobenzoic acid

Cat. No. B1523492
M. Wt: 261.03 g/mol
InChI Key: LVSDQVYGRCBVCK-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-nitrobenzoic acid, also known as 2-ABN, is an organic compound with a wide range of applications in both research and industry. This molecule has been studied extensively due to its unique properties and potential for use in various areas of scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

2-Amino-4-bromo-6-nitrobenzoic acid is a chemical compound that has been utilized in various synthetic and structural analysis studies. Its derivatives, such as 2-aminobenzoxazole derivatives, have been synthesized to investigate their structural properties in solution and solid states. This research has contributed to understanding how different substituents influence the molecular configuration of similar compounds (Simov & Davidkov, 1981).

Novel Aromatic Nucleophilic Substitution

Research on the reactivity of similar compounds, such as 3-bromo-2-nitrobenzo[b]thiophene with amines, has uncovered novel aromatic nucleophilic substitution mechanisms. These findings have implications for the synthesis of new organic compounds and offer insights into complex chemical reaction pathways, showcasing the compound's role in advancing synthetic chemistry knowledge (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Crystal Engineering and Molecular Interaction Studies

In the field of crystal engineering, derivatives of 2-Amino-4-bromo-6-nitrobenzoic acid have been investigated for their ability to form co-crystals with other compounds. These studies have explored how hydrogen bonding and molecular interactions influence the formation of two-dimensional networks within crystals, providing insights into the principles of molecular assembly and the design of new crystalline materials (Quah, Jebas, & Fun, 2008).

Advancements in Organic Acid-Base Interaction Understanding

Further research has delved into the interactions between organic bases like 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, including p-nitrobenzoic acid. These studies have enhanced our understanding of non-covalent interactions in molecular adducts, contributing significantly to the field of supramolecular chemistry and the development of materials with specific properties (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

properties

IUPAC Name

2-amino-4-bromo-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSDQVYGRCBVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694636
Record name 2-Amino-4-bromo-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-6-nitrobenzoic acid

CAS RN

1167056-67-8
Record name Benzoic acid, 2-amino-4-bromo-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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